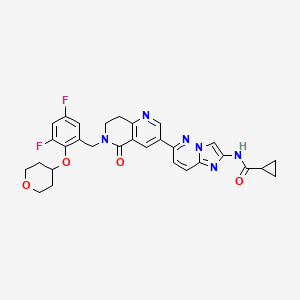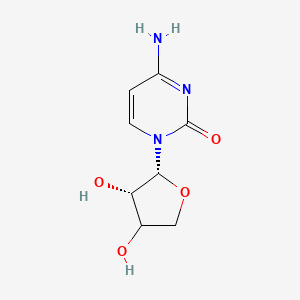
1-(alpha-L-Threofuranosyl)cytosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(alpha-L-Threofuranosyl)cytosine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .
準備方法
The synthesis of 1-(alpha-L-Threofuranosyl)cytosine involves multiple steps. One method starts with L-ascorbic acid, which undergoes a Vorbrüggen reaction to conjugate 5-iodo-cytosine to an orthogonally protected threose sugar . The synthetic route includes the following steps:
- Preparation of 5-iodo-1-(2′-O-benzoyl-α-L-threofuranosyl)-cytosine nucleoside.
- Deprotection and purification to obtain the final product.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
化学反応の分析
1-(alpha-L-Threofuranosyl)cytosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside analog, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Common reagents for substitution reactions include halogenated compounds and nucleophiles. These reactions can introduce new functional groups to the molecule.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different biological activities.
科学的研究の応用
1-(alpha-L-Threofuranosyl)cytosine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids.
Biology: The compound is studied for its role in DNA synthesis inhibition and apoptosis induction.
Industry: The compound can be used in the development of new pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of 1-(alpha-L-Threofuranosyl)cytosine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets DNA polymerases, preventing the replication of cancer cells. This leads to cell cycle arrest and programmed cell death .
類似化合物との比較
1-(alpha-L-Threofuranosyl)cytosine is unique among nucleoside analogs due to its specific structure and biological activity. Similar compounds include:
2’-Deoxycytidine: Another nucleoside analog with anticancer properties.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Gemcitabine: A nucleoside analog used in chemotherapy.
Compared to these compounds, this compound has a distinct mechanism of action and targets specific malignancies .
特性
分子式 |
C8H11N3O4 |
|---|---|
分子量 |
213.19 g/mol |
IUPAC名 |
4-amino-1-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O4/c9-5-1-2-11(8(14)10-5)7-6(13)4(12)3-15-7/h1-2,4,6-7,12-13H,3H2,(H2,9,10,14)/t4?,6-,7+/m0/s1 |
InChIキー |
RPXKLKGKUUDJFW-RUJZHYJYSA-N |
異性体SMILES |
C1C([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
正規SMILES |
C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



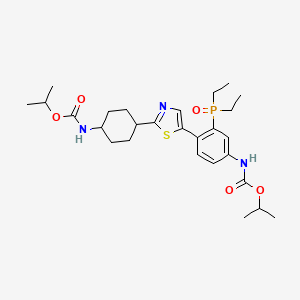
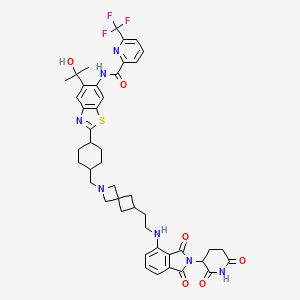
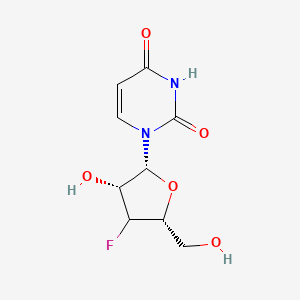



![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)

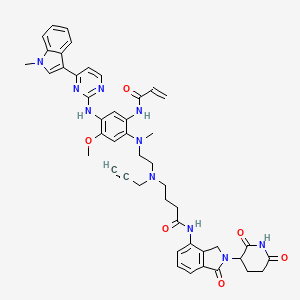


![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)
